molecular formula C18H16N2O2S B2484009 N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide CAS No. 1024391-55-6

N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2484009
CAS No.: 1024391-55-6
M. Wt: 324.4
InChI Key: OTPZSVREYUBEOK-UHFFFAOYSA-N
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Description

N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a thiophene ring attached to an acetamide group

Scientific Research Applications

N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: The starting material, 3-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.

    Acetamide Formation: The 3-(benzyloxy)pyridine is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiophene groups may contribute to binding affinity and specificity, while the acetamide group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)acetamide: Lacks the benzyloxy and thiophene groups, resulting in different chemical properties and biological activities.

    N-(thiophen-2-yl)acetamide: Lacks the pyridine and benzyloxy groups, leading to different reactivity and applications.

    N-(benzyloxy)pyridin-2-ylacetamide:

Uniqueness

N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide is unique due to the combination of the benzyloxy, pyridine, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and versatile reactivity in organic synthesis.

Properties

IUPAC Name

N-(3-phenylmethoxypyridin-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-17(12-15-8-5-11-23-15)20-18-16(9-4-10-19-18)22-13-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPZSVREYUBEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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